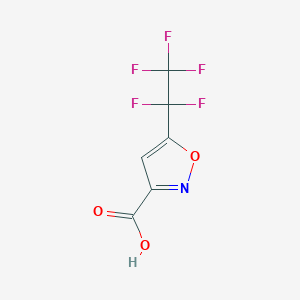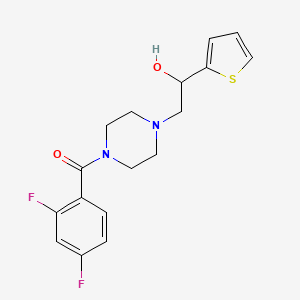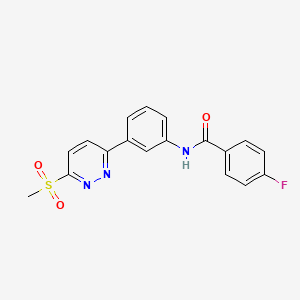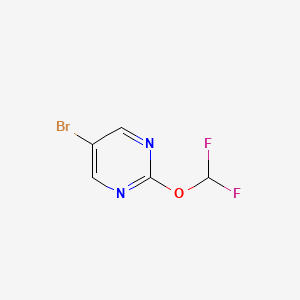![molecular formula C24H24FN5 B2952907 4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1111418-07-5](/img/structure/B2952907.png)
4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C24H24FN5 and its molecular weight is 401.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Efficacy
Research has demonstrated the synthesis of novel chemical structures involving piperazine and pyrazoline moieties, showing potent antibacterial efficacies against various bacterial strains. For instance, derivatives have been synthesized with significant inhibitory activities against E. coli, S. aureus, S. mutans, MRSA, and VRE bacterial strains, highlighting their potential as potent antibacterial agents. Notably, some compounds exhibited superior biofilm inhibition activities compared to reference drugs such as Ciprofloxacin, and showed promising MurB enzyme inhibitory activity, suggesting their applicability in combating bacterial resistance mechanisms (Mekky & Sanad, 2020).
Antimicrobial Activity of Novel Derivatives
Further research into pyrazole-containing s-triazine derivatives has expanded the understanding of their antimicrobial properties. These compounds, synthesized through various chemical reactions, have been tested against several microorganisms to assess their antimicrobial and antifungal activities. This research underscores the versatility of these chemical frameworks in developing new antimicrobial agents, providing a foundation for future studies aimed at combating microbial infections (Sharma et al., 2017).
Pharmacological Screening for Novel Analogues
The pharmacological screening of novel 6-fluorobenzothiazole substituted pyrazole analogues has revealed their potential in exhibiting better pharmacological activity due to the structural presence of benzothiazoles and pyrazoles. These compounds, synthesized through multi-phase chemical reactions, have been evaluated for their antimicrobial and antioxidant activities, showing potent activity against standard drugs. This research contributes to the development of new pharmacologically active compounds with potential therapeutic applications (Raparla et al., 2013).
Synthesis and Anticancer Activity
In the pursuit of new therapeutic agents, the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives has been explored, revealing their significant anticancer activity, particularly against the MCF-7 human breast adenocarcinoma cell line. This research highlights the potential of these compounds as potent inhibitors, with some derivatives displaying remarkable inhibitory activity, suggesting their potential in cancer therapy (Abdellatif et al., 2014).
Propiedades
IUPAC Name |
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5/c1-17-3-4-18(2)22(15-17)28-11-13-29(14-12-28)24-23-16-21(27-30(23)10-9-26-24)19-5-7-20(25)8-6-19/h3-10,15-16H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJZBRJSUQTCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]oxazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2952824.png)
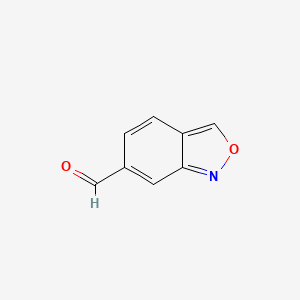

![N-[4-(Benzimidazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2952829.png)
![Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate](/img/structure/B2952833.png)
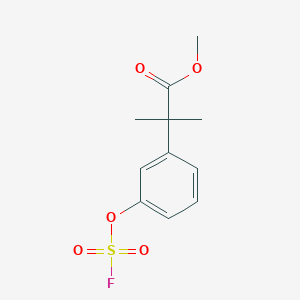
![N-(3-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2952836.png)
![4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride](/img/structure/B2952837.png)


